molecular formula C29H32O6 B13825090 Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside

Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside

Cat. No.: B13825090
M. Wt: 476.6 g/mol
InChI Key: XRRQNVSMIVDBQX-IURCNINISA-N
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Description

Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside is a complex organic compound with the molecular formula C29H32O6 and a molecular weight of 476.56 g/mol. It is a derivative of beta-D-galactopyranoside, modified with isopropylidene and triphenylmethyl groups, which enhance its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside. . The reaction conditions often include the use of acid catalysts and anhydrous solvents to ensure the selective protection of hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl-3,4-O-isopropylidene-6-O-triphenylmethyl-beta-D-galactopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can replace the triphenylmethyl group with other functional groups

Properties

Molecular Formula

C29H32O6

Molecular Weight

476.6 g/mol

IUPAC Name

(3aS,4R,6R,7R,7aR)-6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol

InChI

InChI=1S/C29H32O6/c1-28(2)34-25-23(33-27(31-3)24(30)26(25)35-28)19-32-29(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-27,30H,19H2,1-3H3/t23-,24-,25+,26-,27-/m1/s1

InChI Key

XRRQNVSMIVDBQX-IURCNINISA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(OC2C(OC(C(C2O1)O)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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